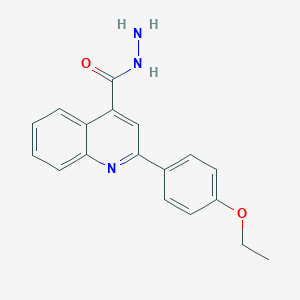

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-13-9-7-12(8-10-13)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDAIWXVVKPXIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the novel heterocyclic compound, 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow for unambiguous molecular characterization. Each analytical step is rationalized to demonstrate how a synergistic application of modern spectroscopic techniques converges to confirm the compound's constitution, connectivity, and functional group arrangement. Detailed, field-proven protocols are provided for each experiment, ensuring reproducibility and scientific rigor.

Introduction and Strategic Overview

Quinoline derivatives form the scaffold of numerous pharmacologically active agents, and their hydrazide counterparts are recognized for a wide spectrum of biological activities.[1][2] The title compound, 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide, is a novel molecule synthesized for potential therapeutic applications. Before any biological evaluation, its chemical structure must be unequivocally confirmed to ensure that all subsequent data are attributable to the correct molecular entity. The synthesis of related quinoline-4-carbohydrazides typically involves the reaction of the corresponding quinoline-4-carboxylate ester with hydrazine hydrate.[3][4]

The elucidation strategy is built on a foundational principle: obtaining orthogonal data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes the highest standard of proof.

Our workflow is designed to answer three fundamental questions in sequence:

-

What is the molecular formula? (Mass Spectrometry)

-

Which functional groups are present? (Infrared Spectroscopy)

-

How are the atoms connected? (1D and 2D NMR Spectroscopy)

This systematic approach minimizes ambiguity and builds a robust, evidence-based case for the final structure.

Elucidation Workflow Diagram

Caption: Logical workflow for structural elucidation.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides the high-mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[5][6] This technique is foundational; all subsequent spectral interpretations will be constrained by the molecular formula derived here.

Based on the proposed synthesis from 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and hydrazine, the target molecule has a molecular formula of C₁₈H₁₇N₃O₂.

Expected HRMS Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂ |

| Exact Mass (Monoisotopic) | 307.1321 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 308.1399 |

An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the proposed elemental composition.[7] This result validates that the precursor carboxylic acid has successfully condensed with hydrazine, adding N₂H₂ and losing H₂O.

Functional Group Identification with Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[8] The covalent bonds within a molecule absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional components.[9] For 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide, we expect to see key absorptions corresponding to the N-H bonds of the hydrazide, the C=O of the amide, and the C-O-C ether linkage.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

|---|---|---|---|

| 3300-3400 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the terminal -NH₂ of the hydrazide. Often appears as a doublet.[10] |

| 3150-3300 | N-H stretch | Secondary Amide (-C(=O)NH-) | Confirms the amide N-H bond. |

| ~3050 | C-H stretch (sp²) | Aromatic C-H | Indicates the presence of the quinoline and phenyl rings. |

| ~2950 | C-H stretch (sp³) | Aliphatic C-H | Corresponds to the ethoxy group (-OCH₂CH₃). |

| 1660-1680 | C=O stretch (Amide I band) | Amide Carbonyl | Strong, sharp absorption confirming the carbohydrazide carbonyl.[8] |

| 1240-1260 | C-O-C stretch (asymmetric) | Aryl-Alkyl Ether | Confirms the ethoxy linkage to the phenyl ring. |

The presence of these characteristic peaks, particularly the strong carbonyl absorption and the N-H stretches, provides direct evidence for the successful formation of the carbohydrazide moiety from the carboxylic acid precursor.[3]

Unambiguous Connectivity Mapping via NMR Spectroscopy

Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity, providing a definitive structural map.[11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for assigning every proton and carbon and establishing their bonding relationships.[13][14]

Proton (¹H) and Carbon (¹³C) NMR Analysis

-

¹H NMR: Provides information on the number and type of different proton environments in the molecule, their integration (ratio), and their coupling (neighboring protons).

-

¹³C NMR (with DEPT): Reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq) carbons.

Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Ethoxy Group | |||

| -CH₃ | ~1.4 (t, 3H) | ~15 | CH₃ (up) |

| -OCH₂- | ~4.1 (q, 2H) | ~64 | CH₂ (down) |

| 4-Ethoxyphenyl Ring | |||

| H-2', H-6' | ~8.2 (d, 2H) | ~130 | CH (up) |

| H-3', H-5' | ~7.1 (d, 2H) | ~115 | CH (up) |

| C-1' | - | ~125 | Cq (absent) |

| C-4' | - | ~161 | Cq (absent) |

| Quinoline Ring | |||

| H-3 | ~8.1 (s, 1H) | ~120 | CH (up) |

| H-5 | ~8.4 (d, 1H) | ~130 | CH (up) |

| H-6 | ~7.7 (t, 1H) | ~128 | CH (up) |

| H-7 | ~7.9 (t, 1H) | ~131 | CH (up) |

| H-8 | ~8.2 (d, 1H) | ~129 | CH (up) |

| C-2 | - | ~157 | Cq (absent) |

| C-4 | - | ~145 | Cq (absent) |

| C-4a | - | ~128 | Cq (absent) |

| C-8a | - | ~149 | Cq (absent) |

| Carbohydrazide | |||

| -C=O | - | ~165 | Cq (absent) |

| -NH- | ~10.5 (s, 1H, broad) | - | - |

| -NH₂ | ~4.6 (s, 2H, broad) | - | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The broad signals for NH/NH₂ protons may exchange with D₂O.

2D NMR for Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D NMR into the final molecular structure.[15][16]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling).[17] This is essential for tracing the connectivity within the quinoline's benzene ring (H-5 through H-8) and confirming the ethyl group's -CH₂-CH₃ linkage.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[18] This experiment definitively links the proton assignments to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[17] This allows for the connection of non-protonated quaternary carbons to the rest of the structure.

Key HMBC Correlations Diagram

Caption: Key 2- and 3-bond HMBC correlations.

Analysis of Key HMBC Correlations:

-

Quinoline-Phenyl Linkage: A crucial correlation from the phenyl protons H-2'/H-6' to the quinoline carbon C-2 unambiguously confirms that the ethoxyphenyl group is attached at the 2-position of the quinoline ring.

-

Carbohydrazide Linkage: Correlations from the quinoline proton H-3 and the amide proton (-NH-) to the carbonyl carbon (C=O) confirm the position of the carbohydrazide group at C-4.

-

Internal Quinoline Structure: Correlations from H-5 to both C-4 and C-4a help to lock in the geometry of the quinoline core.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: ESI positive.

-

Mass Range: 100-1000 m/z.

-

Resolution: > 60,000 FWHM.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard solution.

-

-

Data Analysis: Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for C₁₈H₁₇N₃O₂ + H⁺. The mass error should be below 5 ppm.[19]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use a solid-state Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve signal-to-noise.

-

Background: Collect a background spectrum of the clean, empty ATR crystal immediately before sample analysis.

-

-

Data Analysis: Process the spectrum to identify key absorption bands and compare them to standard functional group correlation tables.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[22] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse program, spectral width covering 0-12 ppm, sufficient relaxation delay (e.g., d1=2s).

-

¹³C NMR: Proton-decoupled pulse program, spectral width covering 0-200 ppm.

-

DEPT-135: Use standard parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

COSY, HSQC, HMBC: Use standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[17]

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Systematically assign all peaks by integrating the data from all experiments.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide is achieved through a logical and synergistic application of modern analytical techniques.

-

HRMS provides the definitive molecular formula: C₁₈H₁₇N₃O₂ .

-

IR Spectroscopy confirms the presence of the key functional groups: an amide (C=O, N-H) , an ether (C-O-C) , and aromatic rings .

-

A full suite of NMR experiments provides the atomic-level connectivity map, confirming the 2-position substitution of the ethoxyphenyl group and the 4-position substitution of the carbohydrazide moiety on the quinoline scaffold.

Each piece of data cross-validates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous characterization is the indispensable foundation for any further chemical or biological investigation of this compound.

References

-

Abdel-Wahab, B. F., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega. Available at: [Link][3][4]

-

Chemistry LibreTexts. (2020). "Determination of the Molecular Formula by High Resolution Mass Spectrometry." Available at: [Link][5]

-

Ciobanu, C. I., et al. (2022). "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Molecules. Available at: [Link][13]

-

JEOL. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." Available at: [Link][14]

-

Masterson, J. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry. Available at: [Link][8]

-

Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link][23]

-

Pouchert, C.J. (1985). "The Aldrich Library of FT-IR Spectra." Aldrich Chemical Co. Available at: [Link][20]

-

SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." San Diego State University. Available at: [Link][17]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at: [Link][11][12][24]

-

Western University. "NMR Sample Preparation." Faculty of Science. Available at: [Link][25]

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]

- 12. eclass.upatras.gr [eclass.upatras.gr]

- 13. mdpi.com [mdpi.com]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. uci.primo.exlibrisgroup.com [uci.primo.exlibrisgroup.com]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. organomation.com [organomation.com]

- 24. wiley.com [wiley.com]

- 25. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the Starting Materials for 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, is a member of this important class of molecules, incorporating a carbohydrazide functional group known to be a valuable pharmacophore for inducing apoptosis and inhibiting kinase receptors.[3][4] This guide provides a detailed examination of the synthetic pathway to this molecule, with a primary focus on the rationale behind the selection of starting materials and the critical aspects of the experimental procedures.

I. Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Identification

A retrosynthetic analysis is the most logical starting point for identifying the foundational building blocks of a target molecule. By conceptually deconstructing 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, we can pinpoint the most efficient and practical synthetic route.

Step 1: Disconnection of the Carbohydrazide Moiety

The terminal carbohydrazide group (-CONHNH₂) is readily formed through the nucleophilic acyl substitution of a corresponding carboxylic acid ester with hydrazine hydrate.[5][6] This leads to our key intermediate: Ethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate .

Step 2: Disconnection of the Quinoline Core

The formation of the substituted quinoline ring is the most complex transformation in this synthesis. The Doebner-von Miller reaction and its variants are powerful and well-established methods for constructing quinoline systems.[7][8] This reaction class involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For our target, this suggests a three-component reaction between an aniline, an aromatic aldehyde, and pyruvic acid.[9][10] This disconnection reveals our primary starting materials:

-

Aniline : Forms the benzene portion of the quinoline ring.

-

4-Ethoxybenzaldehyde : Provides the 2-aryl substituent.

-

Pyruvic Acid : Contributes to the formation of the pyridine half of the quinoline ring and provides the C4-carboxylic acid functionality.

The overall synthetic strategy, therefore, involves a convergent Doebner-von Miller cyclocondensation to form the core quinoline carboxylic acid, followed by esterification and subsequent hydrazinolysis to yield the final product.

II. Core Starting Materials: Properties and Roles

The success of the synthesis is contingent upon the quality and proper handling of the following commercially available starting materials.

| Starting Material | Formula | Mol. Wt. ( g/mol ) | Role in Synthesis | Key Considerations |

| Aniline | C₆H₇N | 93.13 | Provides the benzene ring and nitrogen atom for the quinoline core. | Use freshly distilled aniline as it is prone to oxidation, indicated by a darkening color. It is toxic and readily absorbed through the skin. |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Acts as the aldehyde component, ultimately becoming the 2-aryl substituent. | Should be a colorless to pale yellow liquid or solid. Purity is crucial to avoid side reactions. |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | Reacts with the aniline and aldehyde to form the pyridine ring and install the C4-carboxyl group. | It is a corrosive liquid. The reaction can be exothermic; controlled addition is recommended. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Serves as the nucleophile to convert the ethyl ester into the final carbohydrazide. | Highly corrosive and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. |

III. The Synthetic Pathway: A Step-by-Step Technical Protocol

Step 1: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid via Doebner-von Miller Reaction

This one-pot, three-component reaction is the cornerstone of the synthesis.[10] It proceeds through a series of condensation, cyclization, and oxidation steps.

Mechanism Overview: The reaction is believed to initiate with the formation of an α,β-unsaturated keto-acid from the condensation of 4-ethoxybenzaldehyde and pyruvic acid. Aniline then undergoes a conjugate (Michael) addition to this intermediate.[11] Subsequent intramolecular cyclization via electrophilic attack on the aniline ring, followed by dehydration and oxidation (often by an imine intermediate acting as a hydrogen acceptor), leads to the aromatic quinoline ring.[7][12]

Experimental Protocol:

-

To a round-bottom flask, add absolute ethanol followed by aniline (1.0 eq.).

-

Sequentially add 4-ethoxybenzaldehyde (1.0 eq.) and pyruvic acid (1.1 eq.) to the stirred solution.

-

Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

Causality and Trustworthiness:

-

Solvent Choice: Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature.

-

Stoichiometry: A slight excess of pyruvic acid ensures the complete consumption of the more expensive aldehyde.

-

Self-Validation: The formation of a precipitate upon cooling provides an initial indication of a successful reaction. The purity can be confirmed by a sharp melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

Step 2: Esterification to Ethyl 2-(4-Ethoxyphenyl)quinoline-4-carboxylate

While direct conversion of the carboxylic acid to the hydrazide is possible, the reaction is often cleaner and more efficient when proceeding via the ethyl ester intermediate.[13][14]

Experimental Protocol:

-

Suspend the 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq.) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%).

-

Heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses.

-

After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

The ethyl ester product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts and dry thoroughly.

Causality and Trustworthiness:

-

Catalyst: Sulfuric acid acts as a classic Fischer esterification catalyst, protonating the carbonyl oxygen to increase its electrophilicity.

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Self-Validation: The complete dissolution of the starting acid and the subsequent precipitation of a new solid upon neutralization are strong indicators of reaction completion.

Step 3: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide

The final step is a straightforward nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.[5][15]

Experimental Protocol:

-

Suspend the ethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate (1.0 eq.) in absolute ethanol.

-

Add an excess of hydrazine hydrate (3-5 eq.).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture in an ice bath. The final carbohydrazide product will precipitate.

-

Collect the white solid by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Causality and Trustworthiness:

-

Excess Hydrazine: A molar excess of hydrazine ensures the reaction goes to completion and minimizes potential side reactions.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the substitution reaction.

-

Self-Validation: The formation of a high-melting-point white solid is characteristic of the desired carbohydrazide product. Purity is confirmed by its sharp melting point and the appearance of characteristic -NH and -NH₂ peaks in the IR and ¹H NMR spectra.[13]

IV. References

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

-

Preparation method for quinoline-4-carboxylic acid derivative. Google Patents. Available at:

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

-

New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. ResearchGate. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - National Institutes of Health. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

An In-Depth Technical Guide to the Biological Potential of Quinoline-4-Carbohydrazide Derivatives

Executive Summary

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion of a benzene and pyridine ring creates a scaffold with unique electronic and steric properties, ripe for chemical modification and biological exploitation. This guide delves into a specific, highly promising class of derivatives: quinoline-4-carbohydrazides. By functionalizing the quinoline core at the 4-position with a carbohydrazide moiety (-CONHNH2), a versatile chemical handle is introduced, enabling the synthesis of a vast library of compounds with a broad spectrum of biological activities. This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives, intended for researchers and professionals in drug discovery and development. We will explore their potent antimicrobial, anticancer, and antimalarial activities, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship analyses.

Chapter 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. Quinoline undoubtedly holds this status.[1] From the historical antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the quinoline scaffold has consistently proven its value.[1][3] Its aromatic, heterocyclic nature allows it to participate in various non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions. The nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing the pharmacokinetic properties of the molecule. This inherent versatility has made quinoline and its derivatives a subject of intense and fruitful investigation for decades.[4][5]

Chapter 2: Synthesis of Quinoline-4-Carbohydrazide Derivatives: A Modular Approach

The synthetic route to quinoline-4-carbohydrazide derivatives is typically a robust and high-yielding multi-step process that allows for significant molecular diversity. The general strategy involves the creation of the core quinoline-4-carbohydrazide intermediate, which serves as a versatile building block for subsequent derivatization.

General Synthetic Workflow

The most common pathway begins with the construction of the quinoline-4-carboxylic acid ring system, often via the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene ketone.[6][7] The resulting carboxylic acid is then esterified, typically using ethanol in the presence of an acid catalyst. This ester is a crucial precursor for the key carbohydrazide intermediate, which is formed through hydrazinolysis—the reaction of the ester with hydrazine hydrate.[7][8] This intermediate is the linchpin of the synthetic strategy; its terminal primary amine (-NH2) is a potent nucleophile, readily reacting with a wide array of electrophiles, most commonly aromatic aldehydes, to form Schiff bases (hydrazones).[9] This final step is where the majority of the structural diversity is introduced, allowing for the fine-tuning of the molecule's biological activity.

Caption: General Synthetic Workflow for Quinoline-4-Carbohydrazide Derivatives.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Key Intermediate)

This protocol is a representative synthesis adapted from established literature procedures.[6][7]

Step A: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

-

To a solution of isatin (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of absolute ethanol, add a solution of potassium hydroxide (30 mmol) in 5 mL of water.

-

Heat the mixture under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) until the pH is approximately 4-5, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure carboxylic acid derivative.

Step B: Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (2)

-

Suspend the dried 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) (5 mmol) in 50 mL of absolute ethanol.

-

Carefully add concentrated sulfuric acid (H₂SO₄) (0.5 mL) as a catalyst.

-

Heat the mixture under reflux for 12 hours.

-

Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.

Step C: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)

-

Dissolve the ethyl ester (2) (2 mmol) in 30 mL of absolute ethanol.

-

Add hydrazine hydrate (99%) (10 mmol, a 5-fold excess) to the solution.

-

Heat the mixture under reflux for 8-10 hours, during which the solid product will precipitate.

-

Cool the reaction mixture to room temperature.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure quinoline-4-carbohydrazide intermediate. The purity can be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass spectroscopy).[9]

Chapter 3: A Broad Spectrum of Biological Activities

The true value of the quinoline-4-carbohydrazide scaffold lies in the diverse and potent biological activities exhibited by its derivatives. The modular synthesis allows for the creation of compounds tailored to interact with various biological targets.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[3] Quinoline-4-carbohydrazide derivatives have emerged as a promising class of compounds in this arena.

Mechanism of Action: DNA Gyrase Inhibition Many quinoline-based antimicrobials function as DNA gyrase inhibitors.[6] DNA gyrase (and the related topoisomerase IV) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the enzyme-DNA complex, these inhibitors stabilize the transient double-strand breaks, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. The carbohydrazide moiety and its derivatives can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.

Caption: Proposed Mechanism of Antibacterial Action via DNA Gyrase Inhibition.

Antibacterial and Antifungal Efficacy Numerous studies have demonstrated the efficacy of these compounds against a range of pathogens. For instance, certain derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus niger.[7][9]

Table 1: Representative Antimicrobial Activity (MIC, µM)

| Compound | S. aureus | C. albicans | Reference |

|---|---|---|---|

| Derivative 5 | 49.04 | 24.53 | [6] |

| Derivative 6a | 164.35 | 41.09 | [6] |

| Derivative 6b | 38.64 | 77.29 | [6] |

| Ciprofloxacin (Std.) | - | - |

Note: Lower MIC values indicate higher potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[2] Derivatives of quinoline-4-carbohydrazide have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[8]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that plays a pivotal role in cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Quinoline-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes tumor growth. This inhibition can induce cell cycle arrest and trigger apoptosis (programmed cell death).[8]

Caption: Inhibition of Parasite Protein Synthesis via PfEF2 Blockade.

In Vitro Efficacy Screening of quinoline derivatives has identified compounds with potent, low nanomolar activity against blood-stage Plasmodium falciparum. [10]Some novel dihydropyrimidine-quinolinyl hybrids have also demonstrated excellent antimalarial activity, with IC₅₀ values as low as 0.014 µg/mL. [11] Experimental Protocol: SYBR Green I-based In Vitro Antiplasmodial Assay

-

Culture asexual, erythrocytic stages of P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard RPMI-1640 medium supplemented with serum.

-

Synchronize the parasite culture (e.g., to the ring stage).

-

In a 96-well plate, add serial dilutions of the test compounds.

-

Add the parasite culture (2% parasitemia, 2% hematocrit) to the wells and incubate for 72 hours under standard gas conditions (5% O₂, 5% CO₂, 90% N₂).

-

After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence using a fluorescence plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the drug concentration.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Analysis of the biological data from various derivatives allows for the formulation of preliminary Structure-Activity Relationships (SAR).

-

Antimicrobial Activity: For antibacterial activity against S. aureus, modifications on the hydrazone moiety play a crucial role. The presence of substituted acetamidohydrazinyl groups (e.g., 4-(4-methoxyphenyl)acetamidohydazinyl) can confer potent activity. [6]For antifungal activity, the substitution pattern is also critical, though different substituents may be optimal compared to those for antibacterial effects. [6]* Anticancer Activity: The nature of the aryl group attached to the acrylamide moiety (in quinoline-acrylamide hybrids) significantly influences EGFR kinase inhibition and cytotoxic potential. [8]* Antimalarial Activity: The optimization of physicochemical properties is key. Initial hits often have moderate potency but poor solubility and metabolic stability. Medicinal chemistry efforts focus on modifying substituents on the quinoline ring and the side chain to improve the drug-like properties, leading to compounds with excellent oral efficacy. [12][10]

Chapter 5: Future Perspectives and Challenges

Quinoline-4-carbohydrazide derivatives represent a highly promising and versatile scaffold for drug discovery. The breadth of their biological activities, coupled with a synthetically accessible core, makes them attractive candidates for further development.

Future Directions:

-

Lead Optimization: Focused medicinal chemistry campaigns are needed to optimize the potency, selectivity, and pharmacokinetic profiles of the most promising hits for each therapeutic area.

-

Mechanism Deconvolution: For many of the observed activities, the precise molecular targets remain unknown. Advanced techniques such as chemical proteomics and genetic screening can be employed to identify the specific proteins or pathways being modulated.

-

In Vivo Evaluation: Compounds that demonstrate potent in vitro activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be advanced into relevant animal models of infection, cancer, and malaria to assess their in vivo efficacy and safety.

Challenges:

-

Selectivity and Toxicity: A primary challenge is to design derivatives that are highly selective for their intended microbial or cancer-cell target over host cells to minimize toxicity.

-

Drug Resistance: For antimicrobial and antimalarial applications, it is crucial to evaluate the potential for resistance development and to understand the mechanisms by which it might occur.

-

Clinical Translation: The path from a promising preclinical candidate to an approved drug is long and arduous, requiring extensive safety and efficacy testing.

References

-

Nandre, A. S., et al. (2022). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

-

Farouk, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Karcz, J., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

-

Farouk, N., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Farouk, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

Fassihi, A., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences. [Link]

-

Dogne, A. (2023). Quinolines- Antimalarial drugs.pptx. SlideShare. [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI). [Link]

-

Wu, H., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

-

Hafez, H. N., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

-

Various Authors. (2025). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. ResearchGate. [Link]

-

Various Authors. (2022). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

-

Singh, P. P., et al. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]

-

Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

-

Firoz, A., et al. (2017). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wu, H., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

-

Yakaiah, B., et al. (2016). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Husain, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

Al-Ostath, O. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Combinatorial Chemistry & High Throughput Screening. [Link]

-

Panda, S. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Sridevi, C., et al. (2015). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

-

S, S. L., & G, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Fernandes, R., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of the novel bioactive compound, 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide. As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the synthesis and the resulting structural characteristics are explained to provide a holistic understanding of this promising molecule. This guide is designed to equip researchers in medicinal chemistry and drug development with the foundational knowledge required for the confident identification, characterization, and further development of this and related quinoline-based compounds.

Introduction

Quinoline derivatives form a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The incorporation of a carbohydrazide moiety at the 4-position of the quinoline ring introduces a versatile pharmacophore known for its diverse biological properties, including antimicrobial and anticancer activities. The 2-(4-ethoxyphenyl) substituent is strategically included to enhance lipophilicity and modulate electronic properties, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Accurate and comprehensive structural elucidation is the bedrock of any drug discovery program. This guide provides a detailed spectroscopic analysis of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, offering a self-validating framework for its identification and characterization.

Synthesis Rationale and Experimental Workflow

The synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide is typically achieved through a multi-step process, beginning with the well-established Pfitzinger reaction. This approach offers a reliable and scalable route to the quinoline core.

Synthetic Pathway Overview

Caption: Synthetic workflow for 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide.

Step-by-Step Experimental Protocol

-

Pfitzinger Reaction: A mixture of isatin and 4-ethoxyacetophenone is refluxed in ethanol with a strong base (e.g., potassium hydroxide) to yield 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.[1]

-

Esterification: The resulting carboxylic acid is then esterified by refluxing in ethanol with a catalytic amount of concentrated sulfuric acid to produce ethyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate.[1]

-

Hydrazinolysis: Finally, the target carbohydrazide is obtained by reacting the ethyl ester with hydrazine hydrate in refluxing ethanol.[1]

This synthetic route is logical and well-documented for similar quinoline derivatives, ensuring a high probability of success and yielding a product with a predictable impurity profile.

Spectroscopic Data and Interpretation

The structural confirmation of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide relies on a synergistic interpretation of data from multiple spectroscopic techniques.

Molecular Structure

Caption: Molecular structure of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -NH₂ (Hydrazide) | ~4.6 | Singlet (broad) | - | Exchangeable protons on the terminal nitrogen of the hydrazide. |

| -NH- (Hydrazide) | ~10.0 | Singlet (broad) | - | Deshielded, exchangeable proton due to the adjacent carbonyl group. |

| Quinoline H-3 | ~7.5 | Singlet | - | Singlet due to no adjacent protons. |

| Quinoline H-5, H-8 | ~8.2-8.5 | Doublet | ~8.0 | Protons on the benzo part of the quinoline, deshielded by the ring current. |

| Quinoline H-6, H-7 | ~7.6-7.9 | Multiplet | - | Protons on the benzo part of the quinoline ring. |

| Phenyl H-2', H-6' | ~8.1 | Doublet | ~8.8 | Aromatic protons ortho to the quinoline ring. |

| Phenyl H-3', H-5' | ~7.2 | Doublet | ~8.8 | Aromatic protons ortho to the ethoxy group. |

| -OCH₂- (Ethoxy) | ~4.2 | Quartet | ~7.0 | Methylene protons adjacent to the oxygen and coupled to the methyl group. |

| -CH₃ (Ethoxy) | ~1.4 | Triplet | ~7.0 | Methyl protons of the ethoxy group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The expected chemical shifts are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C=O (Carbonyl) | ~168 | Typical chemical shift for a carbohydrazide carbonyl carbon. |

| Quinoline C-2 | ~156 | Carbon attached to nitrogen and the phenyl group. |

| Quinoline C-4 | ~145 | Carbon attached to the carbohydrazide group. |

| Quinoline C-8a | ~148 | Quaternary carbon at the ring junction. |

| Aromatic Carbons | ~115-138 | Aromatic carbons of the quinoline and phenyl rings. |

| -OCH₂- (Ethoxy) | ~64 | Methylene carbon of the ethoxy group. |

| -CH₃ (Ethoxy) | ~15 | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amine) | 3300-3100 | Medium | Stretching (asymmetric and symmetric) |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000-2850 | Medium | Stretching |

| C=O (Amide I) | ~1660 | Strong | Stretching |

| N-H (Amide II) | ~1550 | Strong | Bending |

| C=N, C=C | 1600-1450 | Medium-Strong | Aromatic ring stretching |

| C-O (Ether) | ~1250 | Strong | Asymmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₁₇N₃O₂), which is 307.35 g/mol .

-

Key Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Caption: Plausible mass spectral fragmentation pathway for 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide.

A characteristic fragmentation would be the loss of the hydrazide moiety (-CONHNH₂) or parts of it, leading to significant peaks in the spectrum.[2] The cleavage of the bond between the quinoline ring and the phenyl group is also a possible fragmentation route.

Conclusion

This technical guide provides a comprehensive spectroscopic and structural analysis of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide. By integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and self-validating picture of the molecule's structure is established. The provided experimental protocols and the detailed interpretation of the spectroscopic data offer a robust framework for researchers in the field of medicinal chemistry and drug development. This foundational knowledge is critical for the quality control, further modification, and biological evaluation of this promising class of compounds.

References

- To be populated with relevant citations for quinoline chemistry and biological activity.

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

- To be populated with relevant cit

- To be populated with relevant citations for NMR interpret

- To be populated with relevant citations for mass spectrometry of organic compounds.

Sources

The Rising Promise of Substituted Quinoline Carbohydrazides in Oncology Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within the vast landscape of quinoline derivatives, a particular subclass—substituted quinoline carbohydrazides and their related hydrazones—is emerging as a highly promising avenue for the development of novel anticancer therapeutics.[2][3] This guide provides a comprehensive technical overview of the synthesis, anticancer properties, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals in the field of oncology.

The Quinoline Moiety: A Privileged Scaffold in Cancer Therapy

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in many natural and synthetic compounds with significant pharmacological activities. In the context of oncology, quinoline derivatives have demonstrated a remarkable capacity to interfere with various aspects of cancer cell biology, including cell cycle progression, apoptosis, angiogenesis, and cell migration.[4] Several clinically approved and investigational anticancer drugs feature the quinoline core, highlighting its therapeutic relevance.[2] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[5]

Synthesis of Substituted Quinoline Carbohydrazides: A Modular Approach

The synthesis of substituted quinoline carbohydrazides typically follows a modular and adaptable approach, allowing for the introduction of a wide variety of substituents on both the quinoline nucleus and the carbohydrazide moiety. This flexibility is crucial for establishing robust structure-activity relationships (SAR).

A general synthetic strategy involves the initial preparation of a substituted quinoline carboxylic acid or its corresponding ester, followed by reaction with hydrazine hydrate to yield the key quinoline carbohydrazide intermediate. Subsequent condensation with various aldehydes or ketones affords the final N'-substituted quinoline carbohydrazide derivatives (often referred to as hydrazones).

Experimental Protocol: General Synthesis of N'-substituted Quinoline-3-carbohydrazides

This protocol outlines a common method for the synthesis of N'-benzylidene-2-chloroquinoline-3-carbohydrazide.[6]

Step 1: Synthesis of 2-chloroquinoline-3-carboxylic acid.

-

Starting from 2-chloroquinoline-3-carbaldehyde, dissolve the aldehyde in a minimal amount of ethanol.

-

Add an ethanolic solution of silver nitrate (AgNO₃) and sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 4 hours.

-

Filter the excess AgNO₃ and neutralize the solution with a few drops of concentrated sulfuric acid.

-

Filter the resulting precipitate, wash with water, and dry to obtain 2-chloroquinoline-3-carboxylic acid.

Step 2: Synthesis of ethyl 2-chloroquinoline-3-carboxylate.

-

To a minimal amount of ethanol, add 2-chloroquinoline-3-carboxylic acid and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

After cooling, filter the solid, wash with water, and dry to yield ethyl 2-chloroquinoline-3-carboxylate.

Step 3: Synthesis of 2-chloroquinoline-3-carbohydrazide.

-

Reflux ethyl 2-chloroquinoline-3-carboxylate with hydrazine hydrate in ethanol for 4 hours.[6]

-

After the reaction, add ice to the solution to precipitate the product.

-

Filter the precipitate, wash with water, dry, and recrystallize from ethanol to obtain 2-chloroquinoline-3-carbohydrazide.[6]

Step 4: Synthesis of N'-benzylidene-2-chloroquinoline-3-carbohydrazide.

-

To a solution of 2-chloroquinoline-3-carbohydrazide in ethanol, add benzaldehyde and a few drops of acetic acid.

-

Reflux the mixture for 12 hours.

-

Allow the reaction to cool to room temperature.

-

Filter the resulting precipitate, wash with water, and dry to obtain the final product.[6]

Anticancer Activity and Structure-Activity Relationship (SAR)

Substituted quinoline carbohydrazides have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often in the low micromolar to nanomolar range, and in some cases, these compounds have shown greater potency than established anticancer drugs like 5-fluorouracil (5-FU).[7]

A study on a series of quinoline-based dihydrazone derivatives revealed IC50 values ranging from 7.01 to 34.32 μM against various cancer cell lines, including human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cells.[7] Notably, some of these compounds displayed higher potency against all tested cancer cell lines compared to 5-FU.[7]

The structure-activity relationship (SAR) of these compounds is a critical area of investigation. Key structural features that influence anticancer activity include:

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core can significantly impact cytotoxicity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

The Carbohydrazide Linker: The hydrazide-hydrazone moiety is not merely a linker but plays a crucial role in the biological activity. The N-H and C=O groups can participate in hydrogen bonding with target proteins.[2]

-

Substitution on the N'-position: The substituent attached to the terminal nitrogen of the carbohydrazide (often an aryl or heteroaryl group) is a key determinant of potency and selectivity. Variations in this part of the molecule can influence lipophilicity, steric interactions, and the ability to form specific interactions with the target binding site.

Table 1: In Vitro Cytotoxicity of Selected Substituted Quinoline Carbohydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [7] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [7] |

| N'-(substituted-benzylidene)-2-chloro-7-methoxyquinoline-3-carbohydrazide Analog 19 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [8] |

| N'-(substituted-benzylidene)-2-chloro-7-methoxyquinoline-3-carbohydrazide Analog 22 | Kelly (Neuroblastoma) | Micromolar potency | [8] |

Mechanisms of Anticancer Action

Substituted quinoline carbohydrazides exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance.

Induction of Apoptosis

A primary mechanism of action for many quinoline carbohydrazides is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis in a dose-dependent manner.[7]

Experimental Protocol: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

-

Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the quinoline carbohydrazide derivative for 24-48 hours.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with a mixture of acridine orange (AO) and ethidium bromide (EB) (100 µg/mL each) for 5 minutes.

-

Observe the cells under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation.

-

Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

Cell Cycle Arrest

In addition to inducing apoptosis, some quinoline carbohydrazides can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. For example, certain quinoline hydrazide derivatives have been shown to induce G1 cell cycle arrest.[8] This is often accompanied by the upregulation of cell cycle regulatory proteins like p27kip1.[8]

Enzyme Inhibition

Specific molecular targets for some quinoline carbohydrazides have been identified. Molecular docking studies suggest that these compounds can bind to and inhibit the activity of key enzymes involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2).[7] Inhibition of CDKs disrupts the cell cycle and can lead to apoptosis.

Future Perspectives and Conclusion

Substituted quinoline carbohydrazides represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and multi-faceted mechanisms of action, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a wider range of derivatives to further explore the structure-activity relationship and identify compounds with enhanced potency and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Evaluation: Assessment of the efficacy and safety of lead compounds in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential of these compounds to be used in combination with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.

References

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2017). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal of Pharmacy. Retrieved January 24, 2026, from [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

A "green" synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives and their cytotoxicity activities. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. Retrieved January 24, 2026, from [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of 2-Phenylquinolines: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives, offering insights into the rational design of potent and selective therapeutic agents. We will explore the key structural modifications that influence anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and detailed experimental protocols.

Part 1: The Anticancer Potential of 2-Phenylquinoline Derivatives

2-Phenylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.[3][4] Understanding the SAR of these compounds is crucial for optimizing their efficacy and selectivity.

Targeting G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as telomeres and oncogene promoter regions.[5][6] The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, leading to cell proliferation arrest. The large planar aromatic surface of the 2-phenylquinoline core makes it an ideal candidate for π-π stacking interactions with the G-quartets.[5][6]

Key SAR Insights:

-

Planarity is Paramount: A planar aromatic system is essential for effective G4 binding.

-

Side Chains Influence Selectivity: The nature and position of substituents on both the quinoline and phenyl rings play a critical role in G4 binding affinity and selectivity over duplex DNA.[5]

-

Cationic Groups Enhance Affinity: Introduction of positively charged side chains, such as dimethylamino or methylpiperazinyl groups, can enhance binding affinity through electrostatic interactions with the negatively charged phosphate backbone of DNA.

Illustrative Example:

A series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were synthesized and evaluated for their ability to stabilize G4 structures.[5] Compounds with dimethylamino functions generally showed more potent anticancer activity compared to their methylpiperazin analogs.[6]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. 2-Phenylquinoline-4-carboxamide derivatives have been identified as a new class of tubulin polymerization inhibitors that bind to the colchicine binding site.[7]

Key SAR Insights:

-

The Carboxamide Linker is Crucial: The presence of a carboxamide linkage at the 4-position of the quinoline ring is a key structural feature for tubulin inhibitory activity.[7][8]

-

Substituents on the Phenyl Ring Modulate Potency: The substitution pattern on the 2-phenyl ring significantly impacts the antiproliferative activity. For instance, compound 7b with a specific substitution pattern displayed potent cytotoxic activity against SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 and 0.2 μM, respectively.[7]

Mechanism of Action:

These compounds disrupt the assembly of microtubules, leading to mitotic spindle disarray and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[7][9]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. 2-Phenylquinoline-4-carboxylic acid derivatives have been explored as novel HDAC inhibitors.[10]

Key SAR Insights:

-

Zinc-Binding Group (ZBG) is Essential: The presence of a hydroxamic acid or hydrazide group at the 4-position of the quinoline ring, which can chelate the zinc ion in the active site of HDACs, is critical for inhibitory activity.[10]

-

Substituents on the Phenyl Ring Influence Selectivity: Modifications on the 2-phenyl ring can lead to selectivity towards specific HDAC isoforms. For example, compound D28 exhibited significant selectivity for HDAC3.[10]

Mechanism of Action:

HDAC inhibition by these derivatives leads to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[10]